9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Physicochemical profiling Drug-likeness Permeability prediction

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one (CAS 1416439-52-5, molecular formula C12H13NO2, MW 203.24 g/mol) is a mono-hydroxylated tetrahydropyrrolo[2,1-a]isoquinolin-3-one belonging to the tetrahydroisoquinoline alkaloid class. The compound features a fused pyrrolo-isoquinoline bicyclic core with a single hydroxyl substituent regiospecifically located at the 9-position of the aromatic ring, distinguishing it from the 8-hydroxy positional isomer (CAS 1414380-13-4) and the 8,9-dihydroxy natural product trolline/oleracein E (CAS 1021950-79-7).

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B11894060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1C3=C(CC2)C=CC(=C3)O
InChIInChI=1S/C12H13NO2/c14-9-2-1-8-5-6-13-11(10(8)7-9)3-4-12(13)15/h1-2,7,11,14H,3-6H2
InChIKeySDPTUEHYNKXAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one – A Position-Specific Mono-Hydroxylated Pyrroloisoquinoline Scaffold for Selective Derivatization


9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one (CAS 1416439-52-5, molecular formula C12H13NO2, MW 203.24 g/mol) is a mono-hydroxylated tetrahydropyrrolo[2,1-a]isoquinolin-3-one belonging to the tetrahydroisoquinoline alkaloid class [1]. The compound features a fused pyrrolo-isoquinoline bicyclic core with a single hydroxyl substituent regiospecifically located at the 9-position of the aromatic ring, distinguishing it from the 8-hydroxy positional isomer (CAS 1414380-13-4) and the 8,9-dihydroxy natural product trolline/oleracein E (CAS 1021950-79-7) . Its PubChem CID is 71742890, with a computed topological polar surface area of 40.5 Ų, XLogP3-AA of 1, and zero rotatable bonds [1].

Why Generic Substitution Fails: Positional Hydroxylation as a Critical Determinant of Reactivity, Physicochemical Profile, and Biological Annotation in Tetrahydropyrroloisoquinolinones


Substituting 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one with the more extensively studied 8,9-dihydroxy analog (trolline/oleracein E) or the 8-hydroxy positional isomer confounds structure-activity relationship (SAR) interpretation and synthetic planning. The shift of the hydroxyl from position 8 to position 9 alters the InChIKey, hydrogen-bonding topology, and electronic distribution on the aromatic ring [1]. The mono-hydroxy compound (one H-bond donor, two H-bond acceptors, XLogP3-AA = 1) presents a distinct physicochemical signature compared to the dihydroxy natural product (two H-bond donors, three H-bond acceptors), which directly impacts membrane permeability predictions, metabolic stability, and downstream derivatization chemistry [2]. Published antimicrobial SAR studies on pyrrolo[2,1-a]isoquinolin-3-ones demonstrate that substituent position on the aromatic ring (8- vs. 8,9-disubstitution) is a primary driver of differential antibacterial and antifungal potency; thus, regioisomer identity cannot be treated as interchangeable [3].

Quantitative Differentiation Evidence: 9-Hydroxy vs. 8-Hydroxy and 8,9-Dihydroxy Pyrrolo[2,1-a]isoquinolin-3-ones


Hydroxyl Position Determines Hydrogen Bond Donor Count: 9-OH (1 HBD) vs. 8,9-diOH (2 HBD)

The 9-hydroxy compound possesses exactly one hydrogen bond donor (HBD), in contrast to the 8,9-dihydroxy compound (trolline/oleracein E) which has two HBDs. This difference is fixed by structure and independent of assay conditions [1][2].

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area Differentiation: 40.5 Ų (9-OH) vs. Higher TPSA for 8,9-diOH

The topological polar surface area (TPSA) of the 9-hydroxy compound is 40.5 Ų [1]. Although a computed TPSA for the 8,9-dihydroxy compound was not retrieved from PubChem in this search, the presence of an additional phenolic -OH group necessarily increases TPSA by approximately 20 Ų per hydroxyl (class-level inference). The mono-hydroxy compound therefore falls below the widely cited 60 Ų threshold for favorable blood-brain barrier penetration, while the dihydroxy analog is likely to exceed it [2].

ADME prediction Oral bioavailability Blood-brain barrier penetration

Regiospecific Derivatization Handle: 9-OH as a Unique Synthetic Anchor Point vs. 8-OH

The 9-hydroxy group provides a nucleophilic anchor point at a distinct position on the isoquinoline ring compared to the 8-hydroxy isomer (CAS 1414380-13-4). In published antimicrobial SAR, compounds with substituents at the 8-position (e.g., 8-benzyloxy and 8-chloro-9-methoxy derivatives) showed differential fungicidal and bactericidal activities [1]. While direct comparative data for the 9-OH vs. 8-OH substitution are not yet published, the positional difference dictates the vector and steric environment of any appended group, making these isomers non-fungible building blocks .

Medicinal chemistry Late-stage functionalization Scaffold diversification

XLogP3-AA Lipophilicity: 9-OH (XLogP = 1) vs. Class-Level Estimate for 8,9-diOH (XLogP < 1)

The 9-hydroxy compound has a computed XLogP3-AA value of 1 [1]. The addition of a second hydroxyl group on the aromatic ring (as in the 8,9-dihydroxy analog) reduces lipophilicity; a class-level estimate places the dihydroxy XLogP below 1, consistent with the general observation that each additional phenolic -OH lowers logP by approximately 0.5–0.7 log units [2].

Lipophilicity LogP Drug-likeness Metabolic stability

Optimal Research and Procurement Application Scenarios for 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one


CNS-Oriented Medicinal Chemistry: Leveraging Low HBD Count and Favorable TPSA for Brain-Penetrant Lead Optimization

Medicinal chemistry programs targeting central nervous system (CNS) receptors or enzymes should prioritize the 9-hydroxy compound over the 8,9-dihydroxy analog (trolline). The single hydrogen bond donor (HBD = 1) and TPSA of 40.5 Ų place this scaffold below both the HBD ≤ 3 and TPSA ≤ 60 Ų thresholds empirically associated with successful CNS drugs [1][2]. In contrast, the dihydroxy analog carries a higher HBD count and TPSA, reducing the probability of adequate brain exposure. The 9-OH anchor point further enables regiospecific O-alkylation or O-acylation to fine-tune physicochemical properties while maintaining the core scaffold's CNS-favorable parameters.

Regiospecific Scaffold Diversification for Antimicrobial SAR: Position-9 Derivatization as a Complementary Strategy to Published 8-Position Libraries

Published antimicrobial SAR on pyrrolo[2,1-a]isoquinolin-3-ones has focused on 8-substituted and 8,9-disubstituted variants [3]. The 9-hydroxy compound offers an unexplored regiospecific diversification vector at the 9-position. Researchers building focused libraries for antibacterial or antifungal screening can use this isomer to probe the biological consequences of moving the substituent from position 8 to position 9, thereby expanding the patentable chemical space beyond the well-explored 8-substituted series. The compound is commercially available at 95% purity , enabling immediate procurement for parallel synthesis.

Isomer-Specific Physicochemical Probing: Mono- vs. Di-Hydroxylation Effects on Permeability and Metabolic Stability

For ADME/PK structure-property relationship (SPR) studies, the 9-hydroxy compound serves as a critical mono-hydroxylated comparator to the 8,9-dihydroxy natural product. The computed lipophilicity difference (ΔXLogP ≥ 0.5) and HBD count difference (Δ = -1) provide testable hypotheses regarding passive permeability (PAMPA or Caco-2 assays), microsomal stability, and plasma protein binding [1][4]. Procurement of both the 9-hydroxy (CAS 1416439-52-5) and 8-hydroxy (CAS 1414380-13-4) isomers enables a complete positional scan of hydroxylation effects on in vitro ADME parameters.

Synthetic Methodology Development: Using the 9-OH Compound as a Model Substrate for Late-Stage Functionalization of Pyrroloisoquinoline Cores

The 9-hydroxy compound is described by vendors as a building block for synthesizing more complex molecules . Its single, regiospecifically placed hydroxyl group makes it an ideal model substrate for developing and optimizing late-stage functionalization methodologies—such as Mitsunobu reactions, O-arylations, or sulfonylation—on the tetrahydropyrroloisoquinoline scaffold. Methodological success with this substrate can then be translated to more complex, polyfunctionalized analogs. The compound's commercial availability at 95% purity ensures reproducibility across research groups.

Quote Request

Request a Quote for 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.